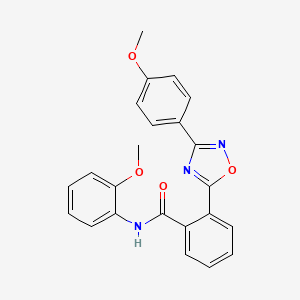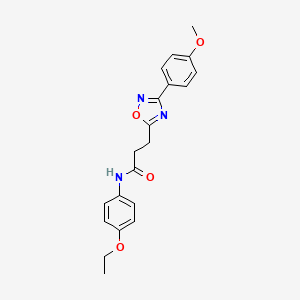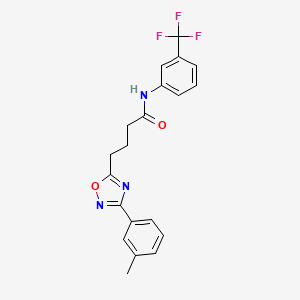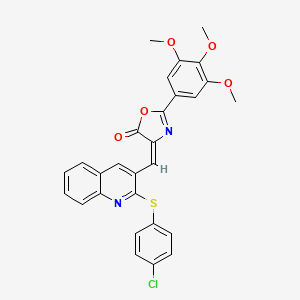
N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as MOB, is a compound of great interest in scientific research. MOB is a heterocyclic compound that contains both a benzene and an oxadiazole ring, and it has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activation of AKT and ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the modulation of various signaling pathways involved in cell proliferation and survival. N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its high potency and selectivity for cancer cells. N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to be more potent than other similar compounds, and it has a low toxicity profile. However, one limitation of using N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide as a potential therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with hydrazine hydrate to form 2-methoxybenzohydrazide. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the oxadiazole ring, followed by the reaction with 4-methoxyaniline to form the final product, N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a potential anticancer agent. Studies have shown that N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-16-13-11-15(12-14-16)21-25-23(30-26-21)18-8-4-3-7-17(18)22(27)24-19-9-5-6-10-20(19)29-2/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXPUIPKYBSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)





